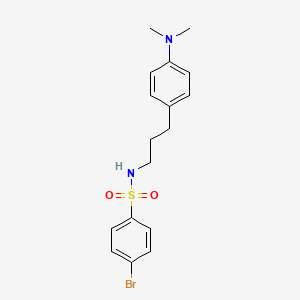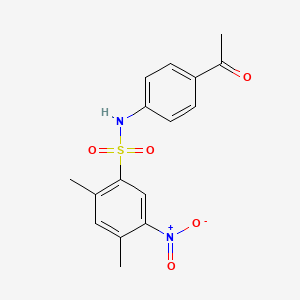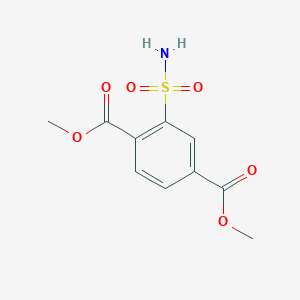
N-(4-(4-fluorophenyl)thiazol-2-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)propionamide, also known as FTP, is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that has been synthesized for various applications, including medicinal chemistry, drug discovery, and biochemistry. The compound has been found to have potential therapeutic effects, and its mechanism of action has been extensively studied.
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may interact with the μ-opioid receptor . This interaction typically results in the inhibition of adenylate cyclase, decreasing the concentration of cyclic AMP, which leads to hyperpolarization and reduced neuronal excitability .
Biochemical Pathways
Similar compounds, such as fentanyl analogs, are known to affect the opioid signaling pathway . This pathway plays a crucial role in pain perception, reward, and addictive behaviors .
Pharmacokinetics
It can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce analgesic effects and have a high potential for producing addiction and severe adverse effects, including coma and death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-(4-fluorophenyl)thiazol-2-yl)propionamide is its low toxicity profile, making it a potential candidate for drug development. It is also relatively easy to synthesize, with yields ranging from 50% to 80%. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(4-(4-fluorophenyl)thiazol-2-yl)propionamide. One potential application is the development of new anticancer drugs. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new drugs that target specific types of cancer. Another potential application is the development of new antibiotics. This compound has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Further research could lead to the development of new drugs that target antibiotic-resistant bacteria. Finally, research could focus on improving the solubility of this compound in water, which would make it easier to use in certain experiments.
Conclusion
In conclusion, this compound, or this compound, is a thiazole derivative that has gained significant attention in scientific research. It has been found to have potential therapeutic effects, including anticancer, antitumor, and antimicrobial properties. Its mechanism of action involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. Although it has limitations, such as its limited solubility in water, it has several advantages, such as its low toxicity profile and ease of synthesis. Further research could lead to the development of new drugs for cancer and antibiotic-resistant bacteria.
Synthesis Methods
N-(4-(4-fluorophenyl)thiazol-2-yl)propionamide can be synthesized using various methods, including the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with propionyl chloride. Another method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazone, followed by cyclization with propionyl chloride. The yield of this compound using these methods ranges from 50% to 80%.
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)propionamide has been extensively studied for its potential therapeutic effects. It has been found to have anticancer, antitumor, and antimicrobial properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-2-11(16)15-12-14-10(7-17-12)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQOLSOSOOMRST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2455453.png)
![N-benzyl-2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2455456.png)
![1-Phenyl-4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)butane-1,4-dione](/img/structure/B2455458.png)



![3-(3,4-Dichlorophenyl)-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2455464.png)